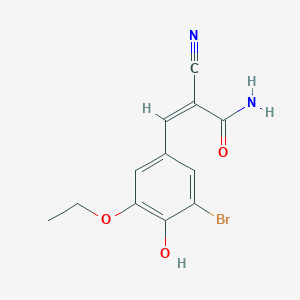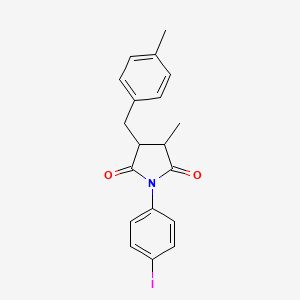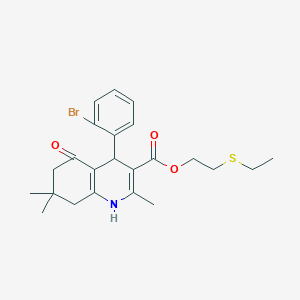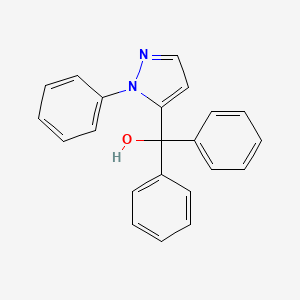
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by the presence of a bromo group, an ethoxy group, and a hydroxy group on a phenyl ring, along with a cyano group and an enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-ethoxyphenol to introduce the bromo group, followed by the formation of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide moiety through a condensation reaction with an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and enamide groups suggests potential interactions with nucleophilic sites in proteins, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-bromo-4-hydroxyphenyl)-2-cyanoprop-2-enamide
- 3-(3-bromo-5-methoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide
- 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide
Uniqueness
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide is unique due to the specific combination of functional groups it possesses. The presence of the bromo, ethoxy, and hydroxy groups on the phenyl ring, along with the cyano and enamide moieties, provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-10-5-7(4-9(13)11(10)16)3-8(6-14)12(15)17/h3-5,16H,2H2,1H3,(H2,15,17)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBOHHTQKBACE-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5098033.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5098034.png)

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5098051.png)
![5-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5098079.png)

![1-(3-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B5098083.png)
![2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B5098084.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5098090.png)




![3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B5098121.png)
